molecular formula C7H2BrCl3O3S B13268452 3-Bromo-2-chloro-5-(chlorosulfonyl)benzoyl chloride

3-Bromo-2-chloro-5-(chlorosulfonyl)benzoyl chloride

Cat. No.: B13268452
M. Wt: 352.4 g/mol
InChI Key: BKJOYUHXLDXVTO-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-(chlorosulfonyl)benzoyl chloride is a complex organic compound with the molecular formula C(_7)H(_2)BrCl(_3)O(_3)S and a molecular weight of 352.42 g/mol . This compound is characterized by the presence of bromine, chlorine, and a chlorosulfonyl group attached to a benzoyl chloride backbone. It is primarily used in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-(chlorosulfonyl)benzoyl chloride typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the chlorosulfonation of 3-bromo-2-chlorobenzoic acid, followed by the conversion of the resulting sulfonyl chloride to the benzoyl chloride derivative. The reaction conditions often require the use of chlorinating agents such as thionyl chloride (SOCl(_2)) or phosphorus pentachloride (PCl(_5)) under controlled temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful handling of reagents and intermediates to prevent side reactions and ensure the purity of the final product. Advanced purification techniques such as recrystallization and distillation are employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-(chlorosulfonyl)benzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles such as amines or alcohols.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol under specific conditions.

    Oxidation Reactions: The benzoyl chloride moiety can be oxidized to form benzoic acid derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonamides, thiols, and benzoic acid derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-2-chloro-5-(chlorosulfonyl)benzoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Bromo-2-chloro-5-(chlorosulfonyl)benzoyl chloride exerts its effects involves the interaction of its reactive functional groups with target molecules. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their structure and function. This interaction can affect various molecular pathways, including signal transduction and enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-chloro-5-(chlorosulfonyl)benzoyl chloride is unique due to the presence of both bromine and chlorosulfonyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H2BrCl3O3S

Molecular Weight

352.4 g/mol

IUPAC Name

3-bromo-2-chloro-5-chlorosulfonylbenzoyl chloride

InChI

InChI=1S/C7H2BrCl3O3S/c8-5-2-3(15(11,13)14)1-4(6(5)9)7(10)12/h1-2H

InChI Key

BKJOYUHXLDXVTO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)Cl)Cl)Br)S(=O)(=O)Cl

Origin of Product

United States

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